molecular formula C12H15ClO3 B1265757 Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate CAS No. 21133-98-2

Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate

Cat. No.: B1265757
CAS No.: 21133-98-2
M. Wt: 242.7 g/mol
InChI Key: AKTWBLNPMXANJD-UHFFFAOYSA-N
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Description

Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group and a chlorophenyl group attached to a butyrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with p-chlorobenzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via an aldol condensation followed by esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products

    Oxidation: Formation of ethyl 3-(p-chlorophenyl)-3-oxobutyrate.

    Reduction: Formation of ethyl 3-(p-chlorophenyl)-3-hydroxybutanol.

    Substitution: Formation of ethyl 3-(substituted phenyl)-3-hydroxybutyrate derivatives.

Scientific Research Applications

Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(p-fluorophenyl)-3-hydroxybutyrate
  • Ethyl 3-(p-bromophenyl)-3-hydroxybutyrate
  • Ethyl 3-(p-methylphenyl)-3-hydroxybutyrate

Uniqueness

Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and its ability to interact with biological targets.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-3-16-11(14)8-12(2,15)9-4-6-10(13)7-5-9/h4-7,15H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTWBLNPMXANJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40943462
Record name Ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate
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Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21133-98-2
Record name Ethyl 4-chloro-β-hydroxy-β-methylbenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21133-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(4-chlorophenyl)-3-hydroxybutanoate
Source EPA DSSTox
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Record name Ethyl 3-(p-chlorophenyl)-3-hydroxybutyrate
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